N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a 2-methylphenyl group at position 3. The thioether linkage (-S-) connects the triazole ring to an acetamide moiety, which is further modified with a 1-cyanocyclopentyl group. Its molecular formula is C22H24N6OS, with a molecular weight of 420.54 g/mol .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-13-7-3-4-8-14(13)16-21-22-17(23(16)2)25-11-15(24)20-18(12-19)9-5-6-10-18/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNSMLVXTQCEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3(CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a sulfanyl group, which are significant for its biological activity. Its molecular formula is , with a molecular weight of approximately 302.39 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Triazoles are known for their antifungal activity, particularly against strains like Candida albicans and Aspergillus fumigatus. The presence of the sulfanyl group may enhance this activity by increasing the lipophilicity of the molecule, facilitating membrane penetration.
Table 1: Antimicrobial Activity of Triazole Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 0.5 µg/mL |
| Compound B | Aspergillus fumigatus | 1.0 µg/mL |
| This compound | TBD |
Anti-inflammatory Effects
Triazole derivatives have been shown to modulate inflammatory pathways. Studies suggest that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study:
In a recent study involving animal models of inflammation, administration of a triazole derivative led to a significant reduction in paw edema and serum levels of inflammatory markers compared to control groups.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways: The triazole moiety may inhibit enzymes involved in fungal cell wall synthesis.
- Modulation of Signaling Pathways: The compound might interfere with signaling pathways linked to inflammation and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole sulfanyl acetamides. Below is a comparative analysis with structurally and functionally related derivatives:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Biological Implications
- Triazole Substitutions :
- The 4-methyl and 5-aryl groups (e.g., 2-methylphenyl in the target compound vs. pyridinyl in VUAA-1/OLC-12) influence steric bulk and electronic properties. Pyridinyl groups (VUAA-1/OLC-12) enhance interactions with aromatic receptors (e.g., insect Orco channels) , while alkyl/aryl groups (e.g., 2-methylphenyl in the target) may optimize lipophilicity for membrane permeability .
- The target compound lacks this group, suggesting differences in pharmacokinetics. Acetamide Modifications:
- Electron-withdrawing groups (e.g., trifluoromethyl in derivatives) are linked to enhanced antimicrobial activity , but the target compound’s cyanocyclopentyl group may serve a similar role.
Functional Diversity Orco Agonists: VUAA-1 and OLC-12 are optimized for insect olfaction modulation, leveraging pyridinyl-triazole interactions with Orco channels . The target compound’s 2-methylphenyl group may redirect activity toward non-olfactory targets. Antimicrobial/Anti-inflammatory Agents: Derivatives with 4-amino () or electron-withdrawing substituents () show efficacy against pathogens like E. coli and S. aureus . The target compound’s methyl and cyanocyclopentyl groups may require empirical validation for similar applications.
Synthetic Pathways
Cyclization of thiosemicarbazides or dithiocarbazates.
Nucleophilic substitution of α-chloroacetamides with triazole-thiols. The target compound likely follows analogous routes, with specific reagents (e.g., 1-cyanocyclopentylamine) introducing its unique substituents .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide?
- Methodological Answer : The synthesis requires precise control of reaction conditions such as temperature (typically 60–80°C for triazole formation), solvent selection (polar aprotic solvents like DMF or ethanol for solubility and reactivity), and reaction time (monitored via TLC/HPLC). Purification via column chromatography or recrystallization ensures high purity (>95%). Key intermediates, such as the triazole precursor, must be rigorously characterized before proceeding to the sulfanyl acetamide coupling step .
Q. How is the structural integrity and purity of this compound validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of functional groups (e.g., cyanocyclopentyl, triazole, and sulfanyl moieties). High-Performance Liquid Chromatography (HPLC) quantifies purity (>98% by area normalization). Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak .
Q. What stability considerations are essential for storing this compound under laboratory conditions?
- Methodological Answer : The compound is stable at −20°C in airtight, light-protected containers. Stability tests under varying pH (4–9) and temperature (25–40°C) reveal degradation above pH 10 or prolonged exposure to UV light, necessitating inert atmospheres for long-term storage .
Advanced Research Questions
Q. How do substituents on the triazole ring (e.g., 4-methyl and 2-methylphenyl groups) influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For example, methyl groups enhance lipophilicity and membrane permeability, while aryl groups (e.g., 2-methylphenyl) improve target binding via π-π stacking. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) quantify these effects .
Q. What crystallographic techniques are used to resolve the compound’s 3D structure and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXT/SHELXL software determines bond lengths, angles, and packing motifs. Hydrogen-bonding networks and van der Waals interactions are analyzed using Mercury software. Synchrotron radiation may enhance resolution for low-symmetry crystals .
Q. How can derivatization strategies enhance the compound’s selectivity for specific biological targets?
- Methodological Answer : Targeted modifications include:
- Replacing the cyanocyclopentyl group with fluorophenyl to modulate electron-withdrawing effects.
- Introducing heterocycles (e.g., pyridine) at the triazole 5-position to enhance hydrogen bonding.
- Bioisosteric replacement of the sulfanyl group with sulfonamide for improved metabolic stability.
In vitro cytotoxicity and ADMET profiling (e.g., hepatic microsomal assays) prioritize candidates .
Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR). IC₅₀ values are calculated from dose-response curves. Counter-screening against unrelated enzymes (e.g., proteases) confirms specificity. Cellular efficacy is validated via Western blotting for phosphorylated targets .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported bioactivity data for triazole derivatives?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Control for batch-to-batch purity variations via HPLC. Meta-analyses of published SAR datasets (e.g., ChEMBL) identify outliers due to assay conditions (e.g., serum interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
